molecular formula C11H14O2 B7846331 1-(3-Methoxyphenyl)butan-1-one

1-(3-Methoxyphenyl)butan-1-one

Cat. No.: B7846331
M. Wt: 178.23 g/mol
InChI Key: CXUSQNXMAZIXLD-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)butan-1-one is an organic compound with the molecular formula C11H14O2. It is a ketone derivative characterized by a butanone backbone substituted with a methoxyphenyl group at the first carbon. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: 3-methoxybenzoic acid.

    Reduction: 1-(3-methoxyphenyl)butan-1-ol.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)butan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)butan-1-one involves its interaction with specific molecular targets. The methoxy group and the ketone functionality play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)butan-1-one: Similar structure but with the methoxy group at the para position.

    1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one: Contains additional hydroxyl groups and an ethyl substitution.

Uniqueness: 1-(3-Methoxyphenyl)butan-1-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets

Properties

IUPAC Name

1-(3-methoxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUSQNXMAZIXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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